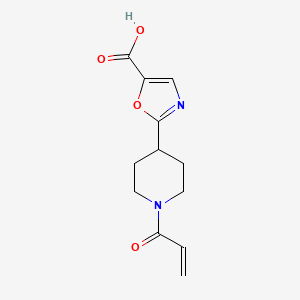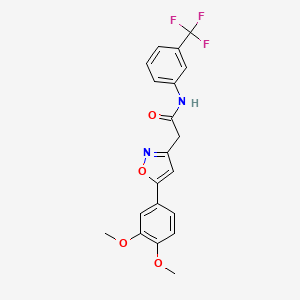
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is a specialty product for proteomics research . Its molecular formula is C12H15ClN2O3 . “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” has a molecular formula of C12H14N2O3 .
Molecular Structure Analysis
The molecular weight of “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is 270.71 . The molecular weight of “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” is 234.25 .Applications De Recherche Scientifique
Isoxazole Derivatives as Chemotherapeutic Agents
Isoxazole derivatives have been recognized for their potential in chemotherapy, owing to their antiproliferative properties. A study synthesized several isoxazole derivatives and tested them for antiproliferative effects against cancer cell lines such as MCF7 (breast adenocarcinoma) and HeLa (cervical cancer). The lead compound, notably featuring a 3,4-dimethoxyphenyl and a thiophen-2-yl group on the isoxazole ring, demonstrated significant inhibition of cell proliferation. In MCF7 cells, this compound induced apoptosis and cell cycle arrest, showcasing its therapeutic potential against cancer. Moreover, in an in vivo study involving DMBA-induced mammary tumors in Sprague–Dawley rats, this derivative not only inhibited tumor growth but also downregulated estrogen receptor α (ERα), suggesting its relevance in breast cancer treatment due to its impact on hormone-sensitive pathways (Ananda et al., 2016).
Synthesis and Biological Evaluation of Isoxazole Derivatives
The synthesis and biological evaluation of novel isoxazole compounds, including those with antimicrobial and anti-inflammatory properties, are a significant area of research. One study focused on synthesizing 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives, which displayed potent antibacterial and antifungal activities against various pathogens. This indicates the potential of isoxazole derivatives in developing new antimicrobial agents (Shiv Kumar et al., 2012).
Antiproliferative and COX-2 Inhibitory Activities
Another study synthesized 4,5-diphenyl-4-isoxazolines with various substituents to evaluate their analgesic, anti-inflammatory, and selective cyclooxygenase-2 (COX-2) inhibitory activities. The study found that certain derivatives exhibited excellent analgesic and anti-inflammatory activities and were potent, selective COX-2 inhibitors, highlighting their therapeutic potential in managing pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors (Habeeb et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-7-6-12(8-18(16)28-2)17-10-15(25-29-17)11-19(26)24-14-5-3-4-13(9-14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISGMCXMHIRLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2848765.png)
![N-(2,4-difluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848768.png)
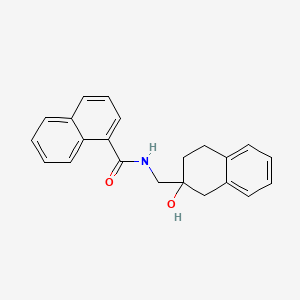
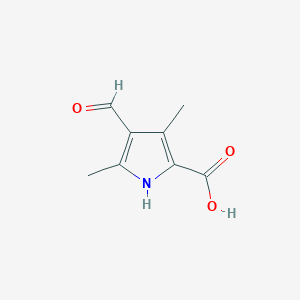

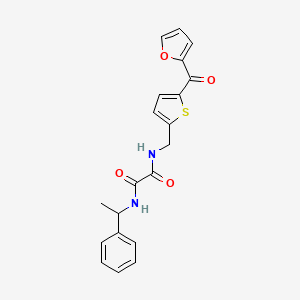

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)
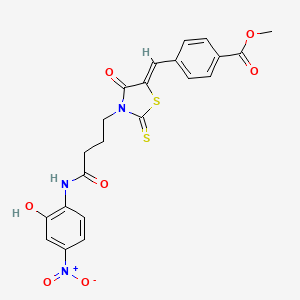
![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)
![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)
